molecular formula C12H11N3O6 B1463835 1-[(4-Nitrobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid CAS No. 894622-67-4

1-[(4-Nitrobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1463835
CAS No.: 894622-67-4
M. Wt: 293.23 g/mol
InChI Key: BKYOLTDJWPOLJL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[(4-Nitrobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid involves several steps. One common method includes the reaction of 4-nitrobenzoic acid with pyrrolidine-3-carboxylic acid under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as dimethylformamide. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .

Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often involves similar steps with optimization for yield and purity .

Chemical Reactions Analysis

1-[(4-Nitrobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative .

Scientific Research Applications

1-[(4-Nitrobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving protein interactions and enzyme activity.

    Medicine: Research into potential therapeutic applications, including its role as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Nitrobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity. Additionally, the pyrrolidine ring structure allows for interactions with various biological molecules, potentially affecting enzyme activity and protein function .

Comparison with Similar Compounds

1-[(4-Nitrobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds such as:

  • 1-[(4-Nitrobenzoyl)amino]-5-oxopyrrolidine-2-carboxylic acid
  • 1-[(4-Nitrobenzoyl)amino]-5-oxopyrrolidine-4-carboxylic acid

These compounds share similar structural features but differ in the position of the carboxylic acid group on the pyrrolidine ring. This difference can influence their chemical reactivity and biological activity .

Properties

IUPAC Name

1-[(4-nitrobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O6/c16-10-5-8(12(18)19)6-14(10)13-11(17)7-1-3-9(4-2-7)15(20)21/h1-4,8H,5-6H2,(H,13,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYOLTDJWPOLJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(4-Nitrobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid
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1-[(4-Nitrobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid
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1-[(4-Nitrobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid
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1-[(4-Nitrobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid
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1-[(4-Nitrobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid

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